4-Hydroxy-2-methylbenzofuran-6-carboxylic acid
Overview
Description
4-Hydroxy-2-methylbenzofuran-6-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound has a unique structure that includes a hydroxyl group, a methyl group, and a carboxylic acid group attached to a benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-2-methylbenzofuran-6-carboxylic acid can be synthesized through a two-step process starting from 3,5-dihydroxybenzoate. The first step involves a direct thermal one-pot cyclization with propargyl bromide, followed by a base-catalyzed hydrolysis . Another method involves the synthesis from 6-Benzofurancarboxylic acid, 4-hydroxy-2-methyl-, methyl ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methylbenzofuran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride, which can then be substituted with other nucleophiles.
Major Products Formed
Oxidation: Formation of 4-oxo-2-methylbenzofuran-6-carboxylic acid.
Reduction: Formation of 4-hydroxy-2-methylbenzofuran-6-methanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-2-methylbenzofuran-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methylbenzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of the salicylate synthase MbtI, an enzyme involved in iron acquisition in Mycobacterium tuberculosis . This inhibition disrupts the iron acquisition process, which is crucial for the survival of the bacteria.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid
- 2-Methylbenzofuran-5-carboxylic acid
- 4-Hydroxy-2-methylbenzofuran-3-carboxylic acid
Uniqueness
4-Hydroxy-2-methylbenzofuran-6-carboxylic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups provide sites for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-hydroxy-2-methyl-1-benzofuran-6-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-5-2-7-8(11)3-6(10(12)13)4-9(7)14-5/h2-4,11H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSBHYVPXQDDOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2O1)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201246710 | |
Record name | 4-Hydroxy-2-methyl-6-benzofurancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201246710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37978-62-4 | |
Record name | 4-Hydroxy-2-methyl-6-benzofurancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37978-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-2-methyl-6-benzofurancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201246710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.